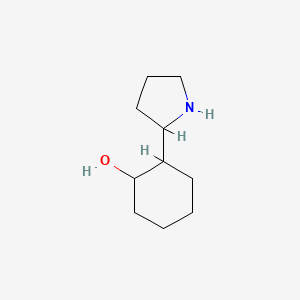

2-(Pyrrolidin-2-yl)cyclohexan-1-ol

描述

Contextualization within Chiral Amine-Alcohol Scaffolds

Chiral 1,2-amino alcohols are a privileged class of compounds in organic chemistry. nih.gov Their ability to form stable chelate complexes with metals and to act as hydrogen-bond donors and acceptors makes them invaluable as chiral ligands and auxiliaries in a wide array of asymmetric transformations. nih.govpnas.org Prominent examples of such scaffolds, derived from natural amino acids or synthesized through various stereoselective methods, have been pivotal in the development of catalytic asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. enamine.net

The structure of 2-(Pyrrolidin-2-yl)cyclohexan-1-ol places it firmly within this important class. The pyrrolidine (B122466) moiety, itself a common feature in organocatalysis, combined with the stereochemically rich cyclohexanol (B46403) backbone, presents a unique three-dimensional arrangement of functional groups. This specific arrangement is anticipated to exert significant steric and electronic influence in transition states, a critical factor for achieving high levels of enantioselectivity.

Significance as a Privileged Building Block and Synthetic Intermediate

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets. nih.gov The pyrrolidine ring is a well-established privileged structure, found in numerous natural products and pharmaceuticals. nih.gov Similarly, the cyclohexane (B81311) ring is a common motif in bioactive molecules. The combination of these two frameworks in this compound suggests its potential as a valuable building block for the synthesis of complex and potentially bioactive molecules. routledge.comtaylorfrancis.com

As a synthetic intermediate, this compound offers multiple points for further functionalization. The secondary amine of the pyrrolidine ring and the hydroxyl group of the cyclohexane ring can be readily modified, allowing for the construction of a diverse library of derivatives. These derivatives could find applications as chiral ligands, organocatalysts, or key fragments in the total synthesis of natural products.

Overview of Current Academic Research Landscape and Trajectories

A comprehensive survey of the current academic literature reveals that while the individual components of this compound, namely pyrrolidines and cyclohexanols, are subjects of intense research, specific studies focusing exclusively on this hybrid molecule are notably scarce. General synthetic methods for producing substituted pyrrolidines and cyclohexanes are well-established, often involving diastereoselective approaches. However, dedicated research detailing the synthesis, characterization, and application of this compound is not prominent.

The current research trajectory in related fields suggests that the potential of such a molecule would lie in its application as a chiral ligand for metal-catalyzed reactions or as an organocatalyst. The diastereoselective synthesis of its various stereoisomers would be a critical first step, likely involving the addition of a pyrrolidine-based nucleophile to cyclohexene (B86901) oxide or the stereoselective reduction of a 2-(pyrrolidin-2-yl)cyclohexanone precursor. Future research would then logically progress to exploring its efficacy in asymmetric transformations and its utility as a scaffold for drug discovery. The absence of extensive literature presents an opportunity for future research to explore the synthetic utility and catalytic potential of this unique chiral amino alcohol.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-pyrrolidin-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h8-12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMWXHAJDDYVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrrolidin 2 Yl Cyclohexan 1 Ol and Its Stereoisomers

Retrosynthetic Disconnections and Strategic Considerations

A retrosynthetic analysis of 2-(pyrrolidin-2-yl)cyclohexan-1-ol reveals several potential disconnections. The most logical bond to break is the C-C bond between the pyrrolidine (B122466) and cyclohexanol (B46403) rings. This leads to two key synthons: a pyrrolidine-based nucleophile and a cyclohexanone-based electrophile.

Another key disconnection involves the C-N bond within the pyrrolidine ring, suggesting a cyclization reaction as a potential final step in the synthetic sequence. This approach could involve the intramolecular reaction of a linear amino alcohol precursor.

Classical and Contemporary Synthetic Routes to the Core Structure

The construction of the this compound core can be achieved through various classical and modern synthetic methods.

Multi-step syntheses often involve the initial preparation of a functionalized pyrrolidine or cyclohexanone (B45756) derivative, followed by their coupling. For instance, a Grignard reagent derived from a protected 2-halopyrrolidine could be added to cyclohexanone. Subsequent deprotection would yield the desired amino alcohol. Alternatively, the addition of a lithiated pyrrolidine derivative to cyclohexene (B86901) oxide offers another route. These multi-step approaches, while versatile, can be lengthy and may require extensive use of protecting groups. youtube.com

One-pot syntheses of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation have also been reported as an efficient method. organic-chemistry.org

A convergent approach would involve the separate synthesis of a chiral pyrrolidine fragment and a chiral cyclohexanol fragment, followed by their coupling. This strategy is often more efficient for the synthesis of complex molecules as it allows for the optimization of each individual synthetic route before the final coupling step.

Conversely, a divergent strategy would start from a common precursor that is then elaborated to generate the different stereoisomers of this compound. For example, the reduction of a 2-(pyrrol-2-yl)cyclohexanone precursor could lead to different diastereomers depending on the reducing agent and reaction conditions. This approach is particularly useful for creating a library of stereochemically diverse compounds for biological screening.

Asymmetric Synthesis of Enantiopure and Diastereopure this compound

Given the presence of multiple stereocenters, achieving enantiopure and diastereopure forms of this compound is a significant challenge that necessitates the use of asymmetric synthesis techniques.

Chiral auxiliaries can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For example, a chiral auxiliary attached to the pyrrolidine nitrogen could control the facial selectivity of the addition of a nucleophile to the cyclohexanone ring. Subsequent removal of the auxiliary would provide the enantiomerically enriched product. While effective, this approach requires additional steps for the attachment and removal of the auxiliary.

Asymmetric catalysis offers a more atom-economical and elegant solution for the synthesis of chiral molecules. researchgate.net The development of organocatalysis has provided powerful tools for the asymmetric construction of C-C and C-N bonds. nih.gov

For the C-C bond formation between the two rings, an asymmetric aldol (B89426) reaction catalyzed by a chiral proline derivative or a metal complex with a chiral ligand could be employed. nih.gov This would involve the reaction of an enolate derived from cyclohexanone with a pyrrolidine-based aldehyde or imine. The enantioselectivity of this reaction would be controlled by the chiral catalyst.

For the C-N bond formation, an intramolecular asymmetric reductive amination of a linear keto-amine precursor could be a key step. This transformation can be catalyzed by chiral phosphoric acids or transition metal catalysts bearing chiral ligands, leading to the formation of the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk Furthermore, catalytic asymmetric 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles are a powerful method for constructing chiral pyrrolidines. researchgate.net

Based on a comprehensive search of scientific literature and chemical databases, there is currently no published information on the specific synthetic methodologies for the compound This compound . Chemical databases contain a listing for this compound but lack any references to scientific articles or patents describing its synthesis uni.lu.

Therefore, it is not possible to provide a detailed article on its chemoenzymatic synthesis, stereoselective control, green chemistry applications, or process optimization as requested. These topics require existing and documented synthetic routes to analyze and describe.

Information is available for the synthesis of related structural motifs, such as:

Vicinal Amino Alcohols : These are compounds containing an alcohol group and an amino group on adjacent carbons. Numerous methods exist for their synthesis, including asymmetric aminohydroxylation and ring-opening of epoxides sciencedaily.comresearchgate.net.

2-Aminocyclohexanol Derivatives : Methodologies for the synthesis and stereoselective resolution of this class of compounds are well-documented. For example, racemic mixtures can be resolved using chiral acids like mandelic acid to yield enantiomerically pure products thieme-connect.comnih.gov.

Substituted Pyrrolidines : A vast body of literature covers the stereoselective synthesis of pyrrolidine rings, which are common structural motifs in pharmaceuticals and organocatalysts nih.govnih.govmdpi.comorganic-chemistry.org.

However, a detailed discussion of these related areas would fall outside the strict scope of an article focused solely on this compound. Without specific literature on the target compound, any attempt to describe its synthesis according to the requested outline would be speculative.

Advanced Stereochemical Investigations of 2 Pyrrolidin 2 Yl Cyclohexan 1 Ol

Elucidation of Absolute and Relative Stereochemistry

The determination of a molecule's three-dimensional arrangement of atoms is fundamental to understanding its chemical and biological properties. Techniques such as chiral derivatization and chiroptical spectroscopy are pivotal in this endeavor.

Chiral Derivatization Strategies for Stereochemical Assignment

Chiral derivatization is a powerful technique for determining the absolute configuration of chiral compounds. nih.gov This method involves reacting the target molecule with a chiral derivatizing agent to form diastereomers, which can then be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For a compound like 2-(Pyrrolidin-2-yl)cyclohexan-1-ol, which contains both a secondary amine and a hydroxyl group, various chiral derivatizing agents could theoretically be employed. For instance, agents targeting the amine or hydroxyl group would yield diastereomeric products whose stereochemistry could be correlated back to the original molecule. However, no published studies were found that specifically apply these methods to this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that provide detailed three-dimensional structural information about chiral molecules in solution. wikipedia.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, which is sensitive to the molecule's vibrational modes. bruker.comjascoinc.com ECD, on the other hand, measures the differential absorption of circularly polarized ultraviolet-visible light, providing information about the electronic transitions within the molecule.

The absolute configuration of a molecule can be determined by comparing the experimentally measured VCD and ECD spectra with those predicted from quantum chemical calculations for each possible stereoisomer. youtube.commdpi.com This comparison allows for the unambiguous assignment of the absolute configuration. researchgate.netbeilstein-journals.orgnih.gov While VCD and ECD are powerful tools for stereochemical elucidation, no such analyses have been reported for this compound in the available scientific literature.

Conformational Analysis of the Cyclohexane (B81311) and Pyrrolidine (B122466) Moieties

Ring Puckering and Inversion Dynamics in the Cyclohexanol (B46403) Ring

The cyclohexane ring is known to adopt a variety of non-planar conformations to relieve ring strain, with the chair conformation being the most stable. libretexts.orgyoutube.com The interconversion between two chair conformations, known as ring inversion, is a dynamic process that can be studied using techniques like NMR spectroscopy. vu.nlcapes.gov.br The substituents on the cyclohexane ring can significantly influence the equilibrium between different chair conformations. For the cyclohexanol ring in this compound, the relative orientation of the hydroxyl and pyrrolidinyl groups (axial vs. equatorial) would be a key determinant of its preferred conformation. A detailed conformational analysis would involve computational modeling and experimental verification, for which no specific data is available for this compound. nih.govrsc.org

Conformational Preferences of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. researchgate.netnih.gov The substituents on the pyrrolidine ring play a crucial role in determining its preferred pucker. nih.govresearchgate.net The substitution pattern and the stereochemistry at the point of attachment to the cyclohexane ring would dictate the conformational landscape of the pyrrolidine moiety in this compound. nih.gov However, specific experimental or computational studies on the conformational preferences of the pyrrolidine ring within this particular molecule are absent from the literature.

Diastereomeric and Enantiomeric Resolution Techniques

The resolution of the stereoisomers of this compound can be achieved through several established methodologies, including chromatographic separation, diastereomeric salt formation, and kinetic resolution. Each of these techniques leverages the distinct physicochemical properties of the stereoisomers.

Chromatographic techniques are powerful tools for the separation of stereoisomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are particularly effective for resolving enantiomers and diastereomers of cyclic amino alcohols. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone of enantioseparation. nih.gov The choice of the chiral stationary phase is critical and is often based on the structural features of the analyte. For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with amine and alcohol functionalities. nih.govwhiterose.ac.uk The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.

The selection of the mobile phase is also crucial for achieving optimal separation. A combination of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used in normal-phase chromatography. For structurally related pyrrolidine derivatives, mobile phases consisting of ethanol and n-hexane mixtures have been shown to be effective on amylose-based CSPs.

Table 1: Representative Chiral HPLC Separation Parameters for a Cyclic Amino Alcohol Analog

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Supercritical Fluid Chromatography (SFC):

Supercritical fluid chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol (B129727) or ethanol. For the separation of amino alcohol enantiomers, SFC has been shown to be effective, particularly with polysaccharide-based CSPs.

The formation of diastereomeric salts is a classical and widely used method for the resolution of racemates. unife.it This technique involves reacting the racemic mixture of this compound, which is basic due to the pyrrolidine nitrogen, with a single enantiomer of a chiral acid. This reaction produces a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. mdpi.com Once a pure diastereomeric salt is isolated, the chiral auxiliary (the resolving agent) can be removed, yielding the enantiomerically pure amine. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

The efficiency of the resolution depends on several factors, including the choice of the resolving agent, the solvent system used for crystallization, and the temperature. The process often requires optimization to achieve high diastereomeric excess and yield.

Table 2: Representative Diastereomeric Salt Resolution of a Racemic Amine

| Step | Description |

| 1. Salt Formation | Racemic this compound is reacted with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in a suitable solvent (e.g., methanol/water). |

| 2. Crystallization | The solution is cooled to induce crystallization. The less soluble diastereomeric salt precipitates out of the solution. |

| 3. Isolation | The crystalline salt is isolated by filtration. The diastereomeric purity can be enhanced by recrystallization. |

| 4. Liberation of Enantiomer | The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free enantiomerically enriched amine. |

| 5. Extraction | The pure enantiomer is extracted from the aqueous solution using an organic solvent. |

Kinetic resolution is a powerful method for separating enantiomers based on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. whiterose.ac.uknih.gov This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols. In the case of this compound, a lipase (B570770) could be used to selectively acylate one of the enantiomers. For instance, in the presence of an acyl donor like vinyl acetate, a lipase such as Candida antarctica lipase B (CALB) could preferentially catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol enantiomer. nih.govmdpi.com

Research on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a compound with a similar amino alcohol moiety, demonstrated excellent enantioselectivity (E > 200) using CALB. nih.govmdpi.com This suggests that a similar approach could be highly effective for resolving the enantiomers of this compound.

Chemical Kinetic Resolution:

Non-enzymatic kinetic resolution can also be employed. This often involves the use of a chiral catalyst, such as a chiral phosphine (B1218219) or a chiral diamine complex, in combination with an acylating or oxidizing agent. For cyclic cis-amino alcohols, acylative kinetic resolution using a chiral nucleophilic catalyst has been shown to proceed with good enantioselectivity.

Table 3: Representative Data for Enzymatic Kinetic Resolution of a Cyclic Amino Alcohol

| Parameter | Value |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |

| Acyl Donor | Vinyl Acetate |

| Solvent | Toluene |

| Temperature | 40 °C |

| Reaction Time | 24 hours |

| Conversion | ~50% |

| Enantiomeric Excess (unreacted alcohol) | >99% |

| Enantiomeric Excess (acylated product) | >99% |

| Selectivity Factor (s) | >100 |

Sophisticated Spectroscopic and Structural Elucidation of 2 Pyrrolidin 2 Yl Cyclohexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of organic molecules in solution. For 2-(pyrrolidin-2-yl)cyclohexan-1-ol, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the chiral centers.

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the proton networks within the cyclohexane (B81311) and pyrrolidine (B122466) rings. For instance, the proton attached to the hydroxyl-bearing carbon would show a correlation to the adjacent proton at the ring junction, which in turn would couple to its neighbors on both rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning carbon signals based on their attached protons. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): In contrast to HSQC, HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). This is particularly useful for identifying quaternary carbons (which are not observed in HSQC) and for connecting different spin systems. For example, the protons on the pyrrolidine ring would show correlations to carbons in the cyclohexane ring, and vice-versa, confirming the connectivity between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. NOESY is critical for determining the stereochemistry of the molecule. For this compound, NOESY would reveal the relative orientation of the substituents on both rings, helping to establish whether the pyrrolidinyl and hydroxyl groups are cis or trans to each other.

To illustrate the application of these techniques, we can consider the analysis of a related compound, 4-(1-pyrrolidinyl)piperidine, which also features a five-membered and a six-membered nitrogen-containing ring. A study on this compound utilized COSY and HETCOR (an older equivalent of HSQC) to assign its proton and carbon signals. researchgate.net The COSY spectrum established the proton connectivities within the piperidine (B6355638) and pyrrolidine rings, while the HETCOR spectrum linked the protons to their directly attached carbons.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Pyrrolidine-Cyclohexane System (Note: This is a hypothetical data table to illustrate expected chemical shifts and correlations for this compound. Actual values would need to be determined experimentally.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| Cyclohexane C1-OH | ~3.5 (br s) | - | H1 | C2, C6 | H2, H6 |

| Cyclohexane C1-H | ~3.8 (m) | ~75 | H2, H6 | C2, C3, C5, C6 | H2, H6, Pyrrolidine H2' |

| Cyclohexane C2-H | ~2.1 (m) | ~40 | H1, H3 | C1, C3, C4, C6 | H1, H3, Pyrrolidine H2' |

| Pyrrolidine N-H | ~2.5 (br s) | - | H2', H5' | C2', C5' | H2', H5' |

| Pyrrolidine C2'-H | ~3.2 (m) | ~60 | H3' | C1, C2, C3', C5' | H1, H2, H3' |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. wisc.edu The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. In the context of this compound, which contains both hydrogen-bond donor (OH, NH) and acceptor (N) groups, there is a potential for intermolecular hydrogen bonding, leading to self-aggregation in solution.

A DOSY experiment would provide a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. If the compound exists as a monomer, all its proton signals will have the same diffusion coefficient. If aggregation occurs, the observed diffusion coefficient will be smaller, corresponding to a larger hydrodynamic radius. By performing DOSY experiments at different concentrations and temperatures, the extent and nature of aggregation can be studied. For instance, a decrease in the diffusion coefficient with increasing concentration would be strong evidence for aggregation.

The cyclohexane ring in this compound can exist in different chair conformations, and the pyrrolidine ring can undergo puckering. These conformational changes can be studied using dynamic NMR (DNMR) spectroscopy. uni.lu At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed signals will be an average of the different conformations.

By lowering the temperature, the rate of exchange can be slowed down. If the exchange rate becomes slow enough, separate signals for each conformer may be observed. From the analysis of the line shapes of the signals at different temperatures, the energy barriers for the conformational exchange processes can be determined. This information provides valuable insight into the flexibility and conformational preferences of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

While NMR spectroscopy provides detailed structural information in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the absolute stereochemistry of the molecule. For a compound like this compound, obtaining a suitable single crystal would be a key step in its complete characterization.

Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and potentially π-stacking if aromatic groups were present. nih.gov

For this compound, the hydroxyl and pyrrolidine N-H groups are capable of forming strong hydrogen bonds. The analysis of the crystal structure would reveal the hydrogen bonding network, showing how molecules interact with each other in the solid state. This can lead to the formation of chains, sheets, or more complex three-dimensional architectures. Understanding these interactions is crucial as they can influence the physical properties of the solid, such as melting point and solubility.

Growing single crystals of sufficient size and quality for X-ray diffraction can be challenging. If this compound does not readily form suitable crystals, co-crystallization can be a powerful strategy to improve crystal quality. bldpharm.comyoutube.com This involves crystallizing the target molecule with a second component, known as a co-former, to form a new crystalline solid with a defined stoichiometric ratio.

The co-former is chosen based on its ability to form strong and directional intermolecular interactions, such as hydrogen bonds, with the target molecule. For this compound, suitable co-formers could be small organic acids or other molecules with complementary hydrogen bonding sites. The formation of a stable co-crystal can lead to a more ordered crystal lattice and improved diffraction quality, ultimately enabling a successful structural determination. Common methods for preparing co-crystals include solvent evaporation, grinding, and slurrying. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₉NO), the theoretical monoisotopic mass is 169.14667 Da. In a typical HRMS experiment, the compound would be ionized, commonly forming the protonated molecule [M+H]⁺. High-resolution analyzers, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, would then be used to measure the m/z of this ion. The high accuracy of these instruments allows for the confirmation of the elemental composition by comparing the experimentally measured mass with the theoretically calculated mass. The difference, known as mass error, is typically in the low parts-per-million (ppm) range for an unambiguous identification.

In addition to the protonated molecule, other adducts can also be observed, which further aids in structural confirmation. The table below presents predicted m/z values for various adducts of this compound. uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 170.15395 |

| [M+Na]⁺ | 192.13589 |

| [M+K]⁺ | 208.10983 |

| [M+NH₄]⁺ | 187.18049 |

| [M-H]⁻ | 168.13939 |

This interactive table is based on predicted data.

The fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS) experiments, which can also be analyzed at high resolution, would provide further structural information. For instance, the loss of a water molecule (H₂O) from the protonated molecule is a common fragmentation pathway for alcohols, which would result in an ion at m/z 152.14393. uni.lu Cleavage of the pyrrolidine or cyclohexanol (B46403) rings would yield characteristic fragment ions, allowing for detailed structural elucidation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and its three-dimensional structure. mdpi.com These techniques are based on the principle that molecules vibrate at specific frequencies corresponding to the energy of infrared radiation or the energy shift of inelastically scattered light. americanpharmaceuticalreview.com

The key functional groups in this compound—the hydroxyl (-OH) group, the secondary amine (-NH) group, and the C-N and C-O bonds within the aliphatic ring systems—give rise to characteristic vibrational bands.

FT-IR Spectroscopy:

In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. The O-H and N-H stretching vibrations are particularly informative and appear in the 3200-3600 cm⁻¹ region. The exact position and shape of these bands can provide insights into hydrogen bonding. For instance, a broad O-H stretching band would suggest intermolecular hydrogen bonding. The C-H stretching vibrations of the cyclohexyl and pyrrolidinyl rings are expected in the 2850-3000 cm⁻¹ range. The C-N and C-O stretching vibrations typically appear in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the light scattered from a sample. While polar bonds like O-H and C=O often give strong signals in IR spectra, non-polar bonds and symmetric vibrations tend to produce strong Raman signals. The C-C bond vibrations within the cyclohexane and pyrrolidine rings would be prominent in the Raman spectrum.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| N-H | Stretching | 3200-3500 (medium) | Weak |

| C-H (aliphatic) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |

| C-N | Stretching | 1020-1250 (medium) | 1020-1250 (medium) |

| C-O | Stretching | 1050-1150 (strong) | Weak |

This interactive table provides typical wavenumber ranges for the specified functional groups.

Conformational Insights:

This compound can exist as multiple stereoisomers due to the presence of chiral centers at the C-1 of the cyclohexane ring and the C-2 of the pyrrolidine ring, as well as the potential for different ring conformations. Vibrational spectroscopy can be a powerful tool for probing these conformational differences. uni-freiburg.de For example, the chair and boat conformations of the cyclohexane ring would exhibit distinct vibrational signatures in the low-frequency region of the Raman spectrum. Similarly, the puckering of the pyrrolidine ring can influence the vibrational frequencies of adjacent bonds.

By comparing experimental spectra with theoretical calculations based on methods like Density Functional Theory (DFT), specific vibrational modes can be assigned to different conformers. This combined experimental and computational approach can provide a detailed picture of the conformational landscape of this compound in different environments. researchgate.net

Computational Chemistry Studies of 2 Pyrrolidin 2 Yl Cyclohexan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to elucidating the electronic structure and energetic properties of 2-(pyrrolidin-2-yl)cyclohexan-1-ol. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional arrangement, known as geometry optimization. mdpi.com These calculations help in understanding the intricate details of bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Furthermore, DFT is a reliable tool for predicting spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) spectrum of the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure. Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for structural elucidation in experimental chemistry. dntb.gov.ua

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (cyclohexane) | 1.53 - 1.54 | 110 - 112 | Varies |

| C-C (pyrrolidine) | 1.53 - 1.55 | 103 - 105 | Varies |

| C-N (pyrrolidine) | 1.47 | 104 - 112 | Varies |

| C-O | 1.43 | - | - |

| O-H | 0.96 | - | - |

| C-C-C (cyclohexane) | - | 111.5 | - |

| C-N-C (pyrrolidine) | - | 109.8 | - |

| C-C-O | - | 109.5 | - |

| H-O-C | - | 108.9 | - |

Note: The values in this table are representative and are based on typical DFT calculations for similar organic molecules.

Ab Initio Methods for High-Accuracy Energy Calculations

For even greater accuracy in energy calculations, ab initio methods are employed. These methods are based on first principles of quantum mechanics, without the use of empirical parameters. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide very precise values for the total energy of the molecule and the relative energies of its different conformers. escholarship.org These calculations are computationally more demanding than DFT but are essential for obtaining benchmark energetic data.

Conformational Search and Energy Landscapes Mapping

The flexibility of both the cyclohexane (B81311) and pyrrolidine (B122466) rings in this compound leads to a complex conformational landscape. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, while the pyrrolidine ring exhibits envelope and twist conformations. dalalinstitute.comrsc.org The relative orientation of these two rings further multiplies the number of possible conformers.

A systematic conformational search is necessary to identify all low-energy structures. This is often achieved using molecular mechanics force fields followed by DFT optimization of the most promising candidates. The results of these calculations can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. This map reveals the most stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal how the molecule behaves at finite temperatures, including conformational transitions and intermolecular interactions. nih.gov

Furthermore, MD simulations are invaluable for studying the effect of solvents on the structure and dynamics of this compound. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solute interacts with the solvent and how this influences its preferred conformation and hydrogen bonding patterns.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a crucial role in predicting spectroscopic parameters that can be directly compared with experimental data. As mentioned earlier, DFT calculations can provide accurate predictions of vibrational frequencies, which correspond to the peaks in an IR spectrum.

Similarly, the prediction of NMR chemical shifts is a powerful tool for structure verification. nih.gov The GIAO (Gauge-Including Atomic Orbital) method, implemented within DFT, is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. escholarship.org Discrepancies between predicted and experimental spectra can often highlight subtle structural features or the presence of intermolecular interactions.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (CH-OH) | 72.5 | 3.8 |

| C2 (CH-Pyrr) | 65.2 | 3.1 |

| Cyclohexane CH₂ | 24.0 - 35.0 | 1.2 - 2.0 |

| Pyrrolidine Cα | 60.1 | 3.5 |

| Pyrrolidine CH₂ | 25.0 - 48.0 | 1.5 - 2.2 |

| OH | - | 2.5 (variable) |

| NH | - | 2.8 (variable) |

Note: These are estimated chemical shifts and can vary depending on the specific conformer, solvent, and computational method used.

In Silico Modeling of Reactivity and Reaction Pathways

Computational methods can also be used to model the reactivity of this compound. By analyzing the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), one can identify the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. hrpub.org

Furthermore, computational chemistry can be used to explore potential reaction pathways. By calculating the structures and energies of transition states, it is possible to determine the activation energies for various reactions and thus predict the most favorable reaction mechanisms. This is particularly valuable in understanding the role of this compound as a potential catalyst or intermediate in organic synthesis. researchgate.net

Derivatization and Functionalization Strategies of 2 Pyrrolidin 2 Yl Cyclohexan 1 Ol

Chemical Transformations of the Hydroxyl Group

The hydroxyl group of 2-(pyrrolidin-2-yl)cyclohexan-1-ol is a key site for chemical modification, allowing for a range of transformations that can significantly alter the molecule's physical and chemical properties.

Esterification and Etherification Reactions

Esterification: The conversion of the hydroxyl group to an ester is a fundamental transformation. This can be achieved through reaction with various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, the reaction with an acid chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. Similarly, acid anhydrides can be employed, often with a catalyst, to form esters. Direct esterification with a carboxylic acid typically requires an acid catalyst and removal of water to drive the equilibrium towards the product.

Etherification: The formation of an ether linkage at the hydroxyl position can be accomplished through several methods. The Williamson ether synthesis, for example, involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation and Reduction Strategies

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-(pyrrolidin-2-yl)cyclohexan-1-one (B13165931). nih.govuni.lu A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). For instance, oxidation of cyclic alcohols like cyclohexanol (B46403) to cyclohexanone (B45756) is a well-established transformation. nih.gov The use of catalytic systems, such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can also achieve selective oxidation of primary and secondary alcohols under mild conditions. researchgate.net

Reduction: While the hydroxyl group itself is not reducible, its conversion to other functional groups can be followed by reduction. For example, if the hydroxyl group is first converted to a tosylate, it can then be reduced to the corresponding alkane, effectively removing the hydroxyl functionality.

Formation of Alkyl and Aryl Sulfonates

The hydroxyl group can be converted into a good leaving group by forming sulfonate esters, such as tosylates, mesylates, or triflates. This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. The formation of these sulfonates is crucial as it facilitates subsequent nucleophilic substitution or elimination reactions. The rate of formation of alkyl sulfonates can be influenced by reaction conditions, including the presence of water, which can retard the reaction rate. researchgate.net

Modifications of the Pyrrolidine (B122466) Nitrogen

The secondary amine in the pyrrolidine ring is another key site for functionalization, offering a variety of pathways to introduce diverse substituents.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the pyrrolidine ring can be alkylated to introduce various alkyl or aryl groups, leading to the formation of tertiary amines. researchgate.net This can be achieved through several methods, including reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. Another common approach is the direct reaction with alkyl halides, although this can sometimes lead to over-alkylation. Catalytic methods, such as those employing ruthenium or iron-based catalysts, have also been developed for the N-alkylation of cyclic amines with alcohols. researchgate.net For instance, palladium-catalyzed reductive N-alkylation of glutamic acid has been used to synthesize N-alkyl-2-pyrrolidones. rsc.org

N-Acylation: The pyrrolidine nitrogen can be readily acylated by reacting it with acid chlorides, acid anhydrides, or carboxylic acids using standard peptide coupling reagents. organic-chemistry.org This reaction leads to the formation of an amide bond. For example, the reaction with an acid chloride in the presence of a base will yield the corresponding N-acyl derivative. The use of coupling reagents like HBTU can facilitate the amidation of carboxylate salts with amines. organic-chemistry.org

Formation of Amides and Carbamates

Amides: As mentioned above, N-acylation of the pyrrolidine nitrogen results in the formation of amides. This is a robust and widely used transformation in organic synthesis. The properties of the resulting amide can be tuned by varying the acylating agent. Amide formation can be achieved through various methods, including the use of coupling reagents or by reacting the amine with an ester or acid anhydride. nih.govyoutube.com

Carbamates: Carbamates can be synthesized by reacting the pyrrolidine nitrogen with a chloroformate, such as benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), in the presence of a base. nih.govacs.org This reaction is commonly used to introduce protecting groups on the nitrogen atom. Carbamates can also be formed through reactions with isocyanates or by using various carbonate reagents. acs.orgorganic-chemistry.orgnih.gov The carbamate (B1207046) functionality is known for its chemical stability and its ability to act as a peptide bond surrogate in medicinal chemistry. acs.org

Quaternization and Salt Formation

The nitrogen atom of the pyrrolidine ring in this compound is nucleophilic and can readily undergo quaternization with various alkylating agents. This reaction leads to the formation of quaternary ammonium (B1175870) salts, which can exhibit altered solubility and biological activity. For instance, the reaction with alkyl halides, such as methyl iodide or ethyl bromide, results in the corresponding N-alkylpyrrolidinium halides. The synthesis of chiral pyrrolidinium (B1226570) salts, often employed as chiral ionic liquids or phase-transfer catalysts, highlights the utility of this transformation. researchgate.net The choice of the alkylating agent and the counter-ion can significantly influence the properties of the resulting salt. researchgate.net

Furthermore, the basic nature of the pyrrolidine nitrogen allows for the formation of various acid addition salts. Treatment with inorganic or organic acids, such as hydrochloric acid, sulfuric acid, or tartaric acid, yields the corresponding ammonium salts. These salts often exhibit improved crystallinity and water solubility compared to the free base, which is advantageous for purification and handling.

| Reactant | Reagent | Product Type | Reference |

| This compound | Alkyl Halide (e.g., CH₃I) | N-Alkylpyrrolidinium Halide Salt | researchgate.net |

| This compound | Acid (e.g., HCl) | Pyrrolidinium Acid Salt | nih.gov |

Cyclohexane (B81311) Ring Functionalization

The cyclohexane ring of this compound offers several sites for functionalization, with the hydroxyl group being a key handle for directing subsequent reactions.

Regioselective and Stereoselective Functionalization Approaches

The functionalization of the cyclohexane ring can be achieved with a high degree of regio- and stereoselectivity. The hydroxyl group can be oxidized to a ketone, yielding 2-(pyrrolidin-2-yl)cyclohexan-1-one. This transformation can be accomplished using a variety of oxidizing agents, with greener methods employing reagents like sodium hypochlorite (B82951) in the presence of a catalyst. youtube.com The resulting ketone can then serve as a precursor for a range of further modifications.

The stereochemistry of the cyclohexane ring, with its chair conformations, plays a crucial role in directing the approach of reagents. nih.gov For instance, the stereoselective alkylation of related N-protected 2-lithiopyrrolidines can be influenced by the directing effect of adjacent functional groups, leading to specific diastereomers. organic-chemistry.org While direct studies on this compound are limited, analogies can be drawn from the functionalization of similar systems where the existing stereocenters guide the formation of new ones.

Olefination and Aromatization Strategies

The ketone derivative, 2-(pyrrolidin-2-yl)cyclohexan-1-one, is a key intermediate for olefination reactions. The Wittig reaction, for example, allows for the conversion of the carbonyl group into a carbon-carbon double bond. libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgchadsprep.com By choosing the appropriate phosphorus ylide, a variety of substituted alkenes can be synthesized. masterorganicchemistry.com

Aromatization of the cyclohexane ring to a phenyl group represents a significant transformation of the molecular scaffold. This can be achieved through a dehydrogenation process. For instance, the palladium-catalyzed dehydrogenation of cyclohexanones is a known method to produce phenols. nih.gov Applying such a strategy to 2-(pyrrolidin-2-yl)cyclohexan-1-one could potentially yield 2-(pyrrolidin-2-yl)phenol, a compound with a significantly different electronic and structural profile.

| Starting Material | Reaction Type | Product Type | Reference |

| This compound | Oxidation | 2-(Pyrrolidin-2-yl)cyclohexan-1-one | youtube.com |

| 2-(Pyrrolidin-2-yl)cyclohexan-1-one | Wittig Reaction | 2-(Alkenyl)pyrrolidin-2-yl)cyclohexane | libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgchadsprep.com |

| 2-(Pyrrolidin-2-yl)cyclohexan-1-one | Dehydrogenation | 2-(Pyrrolidin-2-yl)phenol | nih.gov |

Pyrrolidine Ring Functionalization

The pyrrolidine ring provides opportunities for functionalization through C-H activation, as well as ring-opening and ring-expansion reactions, enabling access to a diverse range of new derivatives.

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds. In the context of the pyrrolidine ring, palladium- and rhodium-catalyzed reactions have been successfully employed for C-H arylation and other C-C bond-forming reactions. organic-chemistry.orgnih.govresearchgate.netresearchgate.netnih.govacs.orgacs.orgnih.govrsc.org For N-Boc protected pyrrolidines, enantioselective α-arylation has been achieved through a sequence of deprotonation, transmetalation, and palladium-catalyzed cross-coupling. nih.govorganic-chemistry.orgacs.org These methods allow for the introduction of aryl groups at the C2 and C5 positions of the pyrrolidine ring with high levels of control. While direct application to this compound has not been extensively reported, the principles established with related substrates suggest the feasibility of such transformations.

Ring-Opening and Ring-Expansion Reactions

The pyrrolidine ring can be subject to ring-opening reactions, particularly when the nitrogen atom is part of a quaternary ammonium salt or activated as an N-acyl derivative. The opening of pyridinium salts to form nitrogen-containing heterocycles has been demonstrated, suggesting that pyrrolidinium salts could undergo similar transformations under specific conditions. nih.gov Oxidative N-dealkylation can also lead to ring-opened products. nih.gov

Ring-expansion reactions of pyrrolidine derivatives provide a route to piperidines and other larger ring systems. For example, the ring expansion of prolinol derivatives, which are structurally related to this compound, can proceed via an aziridinium (B1262131) intermediate to yield 3-substituted piperidines. cancer.govrsc.org This strategy offers a pathway to convert the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) ring, significantly altering the conformational properties and potential biological activity of the molecule. researchgate.netorganic-chemistry.org

| Starting Material | Reaction Type | Product Type | Reference |

| N-Boc-pyrrolidine | C-H Arylation | N-Boc-2-arylpyrrolidine | nih.govorganic-chemistry.orgacs.org |

| Prolinol derivative | Ring Expansion | 3-Substituted piperidine | cancer.govrsc.org |

| Pyridinium Salt | Ring Opening | Nitrogen-containing heterocycle | nih.gov |

Applications of 2 Pyrrolidin 2 Yl Cyclohexan 1 Ol As a Versatile Synthetic Scaffold

Role as a Chiral Auxiliary in Asymmetric Organic Transformations

A key application of 2-(Pyrrolidin-2-yl)cyclohexan-1-ol lies in its function as a chiral auxiliary. wiley.comwikipedia.orgsigmaaldrich.com In this capacity, the inherent chirality of the molecule is temporarily integrated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy is fundamental to asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule. wiley.compnas.orgyoutube.comresearchgate.net

Diastereoselective Reactions Guided by the Chiral Scaffold

The rigid bicyclic structure of the this compound auxiliary effectively shields one face of the reacting molecule. This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer over another. This principle has been successfully applied in various diastereoselective reactions, including alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.orgsigmaaldrich.com

For instance, when an acyl derivative of the chiral auxiliary is enolized and subsequently reacted with an electrophile, the bulky cyclohexyl group dictates the direction of approach of the electrophile, resulting in a high degree of diastereoselectivity. The newly formed stereocenter's configuration is thus directly controlled by the chirality of the auxiliary.

Enantioselective Catalysis Mediated by Derivatives

Derivatives of this compound have proven to be highly effective ligands in enantioselective catalysis. pnas.orgrsc.org In these applications, a small amount of the chiral catalyst is used to generate large quantities of an enantiomerically enriched product. rsc.org The pyrrolidine (B122466) nitrogen and the cyclohexanol (B46403) oxygen can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction. pnas.orgresearchgate.net

One notable example is the use of these derivatives in transition metal-catalyzed reactions, such as asymmetric hydrogenations and C-C bond-forming reactions. The precise spatial arrangement of the ligand around the metal center is crucial for achieving high levels of enantioselectivity.

Integration into Complex Molecular Architectures and Polycyclic Systems

The structural features of this compound make it an excellent building block for the synthesis of more complex molecules. The pyrrolidine ring can be a part of a larger polycyclic system, and the hydroxyl group on the cyclohexane (B81311) ring provides a handle for further functionalization.

Synthetic strategies often involve the initial use of the compound as a chiral auxiliary to set key stereocenters. Subsequently, the pyrrolidine and cyclohexane rings are incorporated as integral parts of the final target molecule. This approach has been utilized in the total synthesis of various natural products and other biologically active compounds. For example, the rigid framework can be a precursor to creating intricate fused or bridged ring systems. youtube.com

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. kit.edunih.gov The pyrrolidine ring of this compound serves as a readily available chiral starting material for the synthesis of a variety of more complex nitrogenous heterocyclic systems. kit.edunih.gov

Through a series of chemical transformations, the pyrrolidine ring can be modified and elaborated to form other heterocyclic structures. For example, ring-expansion reactions can convert the five-membered pyrrolidine into a six-membered piperidine (B6355638). Additionally, the existing stereochemistry in the pyrrolidine ring can be used to control the stereochemical outcome of these transformations, leading to the synthesis of enantiomerically pure heterocyclic compounds. nih.gov

Development of Novel Organocatalysts Based on the this compound Framework

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth. alfachemic.comnih.gov Proline and its derivatives are among the most successful organocatalysts. wikipedia.orgnih.govalfachemic.com The this compound scaffold provides an excellent platform for the design and synthesis of new organocatalysts. nih.govrsc.orglookchem.com

By modifying the functional groups on the pyrrolidine and cyclohexane rings, researchers can fine-tune the catalyst's activity and selectivity for specific reactions. For example, the introduction of hydrogen-bond donating groups can enhance the catalyst's ability to activate substrates in reactions like aldol and Michael additions. nih.gov The bifunctional nature of these catalysts, possessing both a basic nitrogen and an acidic or hydrogen-bond donating hydroxyl group, is often key to their effectiveness. alfachemic.com

Ligand Design for Transition Metal-Catalyzed Reactions

The development of new chiral ligands is crucial for advancing transition metal-catalyzed asymmetric synthesis. pnas.orgyoutube.comresearchgate.net The this compound framework offers a valuable template for designing novel bidentate ligands. The nitrogen atom of the pyrrolidine and the oxygen atom of the cyclohexanol can act as donor atoms to coordinate with a metal center.

The steric and electronic properties of the ligand can be systematically varied by introducing different substituents on the pyrrolidine and cyclohexane rings. This modularity allows for the creation of a library of ligands that can be screened for optimal performance in various catalytic reactions, such as asymmetric allylic alkylations, Heck reactions, and cycloadditions. nih.govnih.gov The goal is to create a well-defined chiral pocket around the metal's active site, thereby maximizing the transfer of chirality to the product.

Chelation Properties and Coordination Chemistry

The chelation of a ligand with a metal center is fundamental to its function in many catalytic processes. The this compound molecule possesses two potential coordination sites: the nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group on the cyclohexane ring. This bidentate nature suggests its capability to form stable chelate complexes with various transition metals. The stereochemistry of the two chiral centers, one on the pyrrolidine ring and one on the cyclohexane ring, would undoubtedly influence the geometry and stability of the resulting metal complexes.

Influence of Ligand Stereochemistry on Catalytic Enantioselectivity

The stereochemistry of a chiral ligand is paramount in asymmetric catalysis, as it dictates the three-dimensional environment around the catalytic center, thereby influencing the stereochemical outcome of the reaction. For this compound, the relative and absolute configurations of its two stereocenters would create distinct diastereomeric ligands. These diastereomers, when used in catalysis, would be expected to afford different levels of enantioselectivity, and in some cases, even opposite enantiomers of the product.

While the general principles of how ligand stereochemistry affects enantioselectivity are well-established for many pyrrolidine-based catalysts, specific research detailing these effects for this compound is absent. There are no available comparative studies that systematically investigate the performance of different diastereomers of this ligand in specific asymmetric reactions, nor are there data tables quantifying the enantiomeric excesses achieved.

Conclusion and Future Research Perspectives

Summary of Key Methodological Advances and Structural Insights

The synthesis of 2-(pyrrolidin-2-yl)cyclohexan-1-ol and its analogues has seen significant advancements, primarily leveraging the rich chemistry of proline and its derivatives. mdpi.comnih.govnih.gov Proline, a naturally occurring chiral amino acid, serves as a readily available and cost-effective starting material. mdpi.comnih.govnih.gov Methodologies often involve the functionalization of the pyrrolidine (B122466) ring, a core component of proline. mdpi.comresearchgate.net

Structural insights have been gained through various analytical techniques, including X-ray crystallography, which has been instrumental in determining the stereochemistry of newly synthesized derivatives. nih.gov The pyrrolidine ring in these compounds typically adopts a twist or envelope conformation. researchgate.net These structural details are crucial for understanding the mechanism of action in catalyzed reactions and for the rational design of new, more efficient catalysts.

Unexplored Avenues in Asymmetric Synthesis of Derivatives

While significant progress has been made, several avenues for the asymmetric synthesis of novel this compound derivatives remain underexplored. The development of new synthetic routes to access a wider range of diversely substituted analogues is a key area for future research. nih.govnih.gov This includes the introduction of various functional groups onto both the pyrrolidine and cyclohexane (B81311) rings, which could lead to catalysts with enhanced reactivity and selectivity. nih.gov

Furthermore, the synthesis of polyfunctionalized pyrrolidine alkaloids and their analogues presents a promising, yet challenging, area of investigation. researchgate.net The development of flexible synthetic strategies to construct complex polycyclic systems based on the this compound scaffold could yield novel compounds with interesting biological activities. researchgate.net

Potential for Novel Catalytic Applications

The primary application of this compound derivatives has been in organocatalysis, particularly in promoting asymmetric aldol (B89426) and Michael reactions. mdpi.comresearchgate.net However, the potential for these compounds to catalyze a broader range of chemical transformations is vast. Future research should focus on exploring their utility in other types of asymmetric reactions, such as Mannich reactions, Diels-Alder reactions, and α-functionalization of carbonyl compounds.

Moreover, the development of bifunctional catalysts, where both the amino and hydroxyl groups of the core structure, along with other appended functionalities, participate in the catalytic cycle, could lead to highly efficient and stereoselective transformations. The design of catalysts with tunable electronic and steric properties will be crucial for expanding their catalytic scope.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound derivatives with continuous flow chemistry and automated synthesis platforms represents a significant opportunity for future development. researchgate.netmpg.dersc.org Flow chemistry offers several advantages over traditional batch processes, including improved safety, scalability, and the potential for rapid reaction optimization. mpg.dersc.org

Developing robust and efficient flow-based syntheses would enable the rapid generation of libraries of diverse analogues for high-throughput screening in various catalytic applications. researchgate.net This approach would accelerate the discovery of new and improved catalysts based on the this compound scaffold. Two-step continuous flow processes have already been successfully implemented for the synthesis of related cyclic amines, demonstrating the feasibility of this approach. mpg.dersc.orgresearchgate.net

Emerging Roles in Materials Science and Polymer Chemistry

The chiral nature of this compound and its derivatives makes them attractive building blocks for the creation of novel materials with unique properties. An emerging area of interest is their incorporation into chiral polymers. rsc.orgmdpi.commdpi.comresearchgate.net These polymers could find applications in chiral chromatography, enantioselective separations, and as chiral catalysts in heterogeneous systems. rsc.orgmdpi.com

The development of pyrrolidine-based chiral porous polymers has already shown promise in heterogeneous organocatalysis, offering high stability and recyclability. rsc.org By incorporating the this compound motif into polymer backbones or as pendant groups, it may be possible to create advanced materials with tailored chiroptical and catalytic properties. mdpi.comresearchgate.net

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-2-yl)cyclohexan-1-ol, and how do reaction conditions influence yield and purity?

- Methodology : A two-step approach is often employed:

Cyclohexene Oxide Functionalization : React cyclohexene oxide with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) at 150°C for 20 hours to introduce the pyrrolidine moiety .

Hydroxylation : Reduce the intermediate ketone (e.g., via catalytic hydrogenation or NaBH₄) to yield the alcohol.

-

Key Parameters : Microwave-assisted synthesis (e.g., 150°C, 20 hours) improves reaction efficiency compared to traditional reflux .

-

Yield Optimization : Purification via column chromatography (ethyl acetate/hexane) typically achieves >90% purity.

Synthetic Route Catalyst/Reagent Solvent Yield Cyclohexene oxide + pyrrolidine K₂CO₃ DMF 93% Ketone reduction NaBH₄ MeOH 85–90% (estimated)

Q. How can the stereochemistry of this compound be resolved, and what challenges arise in determining its absolute configuration?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol (90:10) to separate enantiomers.

- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) and refine structures using SHELXL .

- Challenges : The compound has two uncertain stereocenters (cyclohexanol and pyrrolidine), complicating NMR-based analysis .

Q. What computational methods are suitable for modeling the conformational flexibility of this compound?

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to optimize geometry and calculate energy barriers for ring puckering .

- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict bioactive conformations.

Advanced Research Questions

Q. How does the enantiomeric form of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

- Case Study : The (S)-enantiomer of structurally similar pyrrolidine derivatives shows 10-fold higher binding affinity to dopamine receptors than the (R)-form .

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs).

- In Vitro Assays : Measure IC₅₀ values against purified enzymes (e.g., DPP-IV) using fluorogenic substrates .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Accelerated Stability Testing :

- pH 1–13 : Monitor degradation via HPLC-MS/MS. The compound is stable at pH 7–9 but hydrolyzes rapidly in acidic conditions (t₁/₂ = 2 hours at pH 1) .

- Thermal Stability : Decomposition occurs above 150°C, as observed via TGA-DSC.

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。